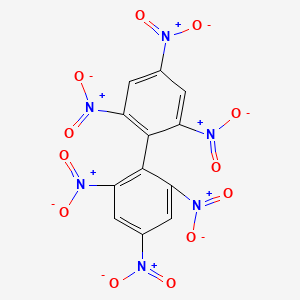
2,2',4,4',6,6'-Hexanitrobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,2’,4,4’,6,6’-Hexanitrobiphenyl typically involves nitration reactions. One common method is the nitration of biphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the complete nitration of the biphenyl . Industrial production methods may involve continuous processes to enhance yield and efficiency .
Analyse Des Réactions Chimiques
2,2’,4,4’,6,6’-Hexanitrobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of amines or other reduced products.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’,4,4’,6,6’-Hexanitrobiphenyl has several scientific research applications:
Biology: Research is ongoing to explore its potential biological effects and interactions with various biomolecules.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2,2’,4,4’,6,6’-Hexanitrobiphenyl involves its interaction with molecular targets and pathways. The compound’s high nitrogen content and nitro groups play a crucial role in its reactivity. The primary reactions include the dissociation of C–NO₂ bonds and nitro-nitrite isomerization . These reactions lead to the formation of various intermediates and products, influencing its overall effects.
Comparaison Avec Des Composés Similaires
2,2’,4,4’,6,6’-Hexanitrobiphenyl can be compared with other similar compounds, such as:
3,3’-Diamino-2,2’,4,4’,6,6’-hexanitrobiphenyl: This compound has additional amino groups, which can influence its reactivity and applications.
2,2’,4,4’,6,6’-Hexanitrostilbene: Known for its heat resistance and explosive properties, it shares similarities in structure and reactivity with 2,2’,4,4’,6,6’-Hexanitrobiphenyl.
Propriétés
Numéro CAS |
4433-16-3 |
|---|---|
Formule moléculaire |
C12H4N6O12 |
Poids moléculaire |
424.19 g/mol |
Nom IUPAC |
1,3,5-trinitro-2-(2,4,6-trinitrophenyl)benzene |
InChI |
InChI=1S/C12H4N6O12/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H |
Clé InChI |
PJTZYMXZEQWUHG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






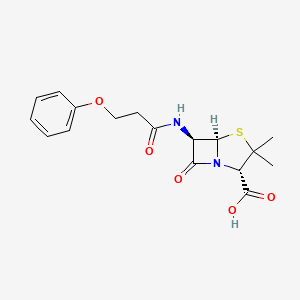
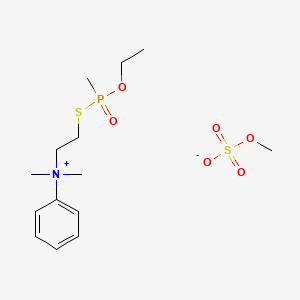
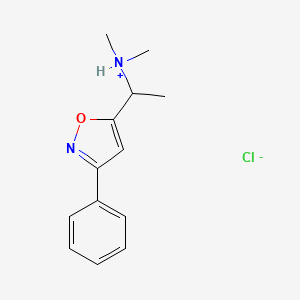

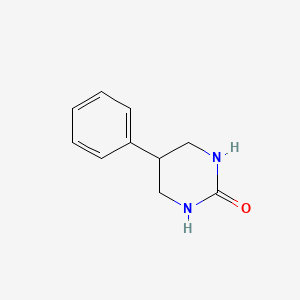
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
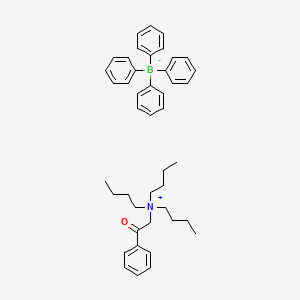

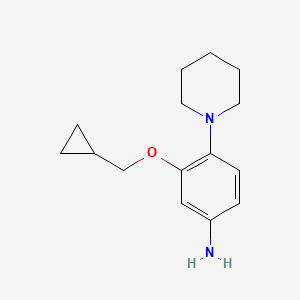
![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)
